5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

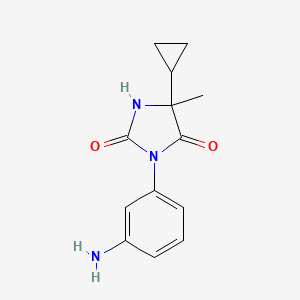

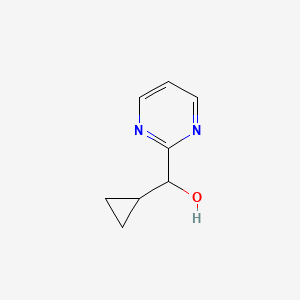

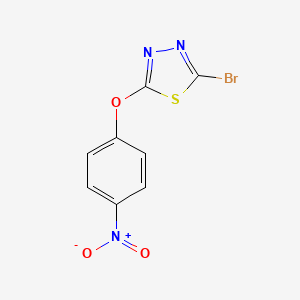

“5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide” is a benzofuran compound with a sulfamoyl group attached to it . It has a molecular weight of 242.26 . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-(aminosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxamide . The InChI code for this compound is 1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 242.26 .Applications De Recherche Scientifique

Diuretic and Saluretic Activities

Studies have synthesized various 2, 3-dihydrobenzofuran derivatives, including compounds with sulfamoyl groups at the 5-position, to test for diuretic and saluretic activities. These studies found that certain derivatives, particularly those with lower alkyl substituents, exhibited potent diuretic and saluretic activities in rats and mice. The research suggests that specific structural features in these compounds contribute to their biological activities (Harada et al., 1987).

Antimicrobial and Anti-inflammatory Properties

New benzofuran carboxamide derivatives, including 5-sulfamoyl variants, have been synthesized and evaluated for their antimicrobial and anti-inflammatory potential. These compounds have shown in vitro effectiveness against various pathogens and have been characterized using techniques like NMR and IR spectroscopy. This research opens pathways for developing new bioactive chemical entities (Lavanya et al., 2017).

Antiparasitic Activity

Research has also delved into the antiparasitic potential of sulfamoyl derivatives of ribavirin. The synthesized compounds demonstrated significant in vitro and in vivo activity against parasites such as Leishmania donovani and Trypanosoma brucei, suggesting their potential as antiparasitic agents (Kini et al., 1990).

Pharmacokinetic Studies

Comparative pharmacokinetics of various sulfamoyl benzofuran derivatives have been explored. These studies focus on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, providing critical information for their potential therapeutic applications (Yamada et al., 1990).

Antibacterial Activity

Innovative synthesis methods have been employed to create benzofuran derivatives with potential antibacterial properties. These studies involve exploring the structural and functional aspects of these compounds, testing their effectiveness against various bacterial strains, and comparing their activities with known antibiotics (Idrees et al., 2019).

Antitumor and Antiviral Activities

Some benzofuran sulfamoyl derivatives have shown promising antitumor and antiviral activities. Research in this area focuses on the synthesis of these compounds and their testing against various cancer cell lines and viruses, providing insights into their potential as antiviral and anticancer agents (Mert et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Pharmacokinetics

, which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .

Action Environment

The action of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of carbonic anhydrase IX and, consequently, the efficacy of the compound. Additionally, the stability of the compound can be affected by factors such as temperature and light .

Analyse Biochimique

Cellular Effects

The effects of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide on cellular processes are profound. It has been shown to inhibit cell growth in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This inhibition is achieved through the disruption of cell signaling pathways, alteration of gene expression, and interference with cellular metabolism. The compound’s impact on these cellular processes highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over different time periods. The compound is relatively stable, maintaining its activity over extended periods. Its degradation products and long-term effects on cellular function are still under investigation. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cancer cell growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Propriétés

IUPAC Name |

5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPDBXHFJOMHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B1375192.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)